An In-depth Technical Guide to N-Acetyl-L-tyrosine-d3
An In-depth Technical Guide to N-Acetyl-L-tyrosine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-tyrosine-d3 is the deuterated form of N-Acetyl-L-tyrosine (NALT), a more soluble and bioavailable precursor of the amino acid L-tyrosine. This stable isotope-labeled compound serves as an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for quantitative mass spectrometry-based assays and as a tracer in metabolic studies. Its ability to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry allows for precise tracking and quantification in complex biological matrices. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Acetyl-L-tyrosine-d3, with a focus on its utility in experimental research.
Introduction
N-Acetyl-L-tyrosine (NALT) is a derivative of the non-essential amino acid L-tyrosine, which is a precursor for the synthesis of critical catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The acetylation of L-tyrosine enhances its solubility and stability, making it a preferred form for supplementation and parenteral nutrition.[1][2][3] N-Acetyl-L-tyrosine-d3, where three hydrogen atoms on the acetyl group are replaced with deuterium, offers the same biochemical properties as NALT but with a distinct mass difference. This key feature makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods, ensuring accurate quantification of NALT and tyrosine in biological samples. Furthermore, its use as a tracer enables researchers to investigate the metabolic fate of NALT and its conversion to L-tyrosine in vivo.
Chemical and Physical Properties
The deuteration of the acetyl group in N-Acetyl-L-tyrosine-d3 results in a nominal mass increase of 3 Daltons compared to the non-labeled compound. While a specific certificate of analysis for the d3 variant is not publicly available, the properties of the parent compound, N-Acetyl-L-tyrosine, are well-documented and provide a reliable reference.
Table 1: Physicochemical Properties of N-Acetyl-L-tyrosine and N-Acetyl-L-tyrosine-d3
| Property | N-Acetyl-L-tyrosine | N-Acetyl-L-tyrosine-d3 | Source |
| Molecular Formula | C₁₁H₁₃NO₄ | C₁₁H₁₀D₃NO₄ | [2][4] |
| Molecular Weight | 223.23 g/mol | 226.24 g/mol | [2][5] |
| Appearance | White crystalline powder | White crystalline powder | [1][6] |
| Melting Point | 149-152 °C | Not available (expected to be similar to NALT) | [1] |
| Solubility | Freely soluble in water | Freely soluble in water | [1] |
| CAS Number | 537-55-3 | Not available | [2] |
Synthesis
Proposed Synthetic Protocol
This proposed protocol is based on established methods for the N-acetylation of amino acids.[7]
Materials:
-
L-tyrosine
-
Acetic anhydride-d6 (or acetyl-d3 chloride)
-
Sodium hydroxide solution (e.g., 30%)
-
Hydrochloric acid (industrial grade)
-
Water
-
Ethanol (95%)
Procedure:
-
Dissolution: Disperse L-tyrosine in water with vigorous stirring. Add sodium hydroxide solution dropwise until the L-tyrosine is completely dissolved, resulting in a clear solution.
-
Acetylation: Cool the solution and add acetic anhydride-d6 dropwise while maintaining the pH between 8 and 10 by the simultaneous addition of sodium hydroxide solution.
-
Hydrolysis of Excess Anhydride: After the addition of acetic anhydride-d6 is complete, stir the reaction mixture for a period to ensure complete reaction and hydrolysis of any remaining anhydride.
-
Acidification: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.7. This will precipitate the N-Acetyl-L-tyrosine-d3.
-
Isolation and Purification: The crude product can be isolated by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final, pure N-Acetyl-L-tyrosine-d3.
Diagram 1: Proposed Synthesis of N-Acetyl-L-tyrosine-d3
Caption: Proposed synthetic workflow for N-Acetyl-L-tyrosine-d3.
Applications in Research
The primary applications of N-Acetyl-L-tyrosine-d3 are as an internal standard for quantitative analysis and as a tracer for metabolic studies.
Internal Standard for LC-MS/MS Quantification
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest, co-elute during chromatography, and experience similar ionization effects, thus correcting for matrix effects and variations in sample preparation and instrument response.[8][9] N-Acetyl-L-tyrosine-d3 is an ideal internal standard for the quantification of NALT and its primary metabolite, L-tyrosine, in biological matrices such as plasma, urine, and tissue homogenates.
Diagram 2: LC-MS/MS Quantification Workflow
Caption: General workflow for LC-MS/MS quantification using an internal standard.
A detailed experimental protocol for the quantification of tyrosine using an isotopic internal standard is described below, which can be adapted for N-Acetyl-L-tyrosine-d3.
Table 2: Example LC-MS/MS Protocol for Tyrosine Quantification
| Step | Description |
| Sample Preparation | To 100 µL of plasma, add 10 µL of internal standard solution (N-Acetyl-L-tyrosine-d3 in methanol), 10 µL of 0.2% trifluoroacetic acid, and vortex. Extract with 200 µL of acetone, vortex, and centrifuge.[8] |
| Chromatography | Column: C18 reverse-phase column. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in methanol. Gradient: A suitable gradient to separate tyrosine and the internal standard. Flow Rate: 0.3 mL/min. Injection Volume: 10 µL.[8] |
| Mass Spectrometry | Ionization Mode: Positive Electrospray Ionization (ESI+). Scan Type: Multiple Reaction Monitoring (MRM). MRM Transitions: Monitor specific precursor-to-product ion transitions for both L-tyrosine and N-Acetyl-L-tyrosine-d3. |
| Quantification | Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of the analyte using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. |
Metabolic Tracing Studies
N-Acetyl-L-tyrosine-d3 can be used to trace the metabolic fate of NALT in vivo. After administration, the appearance of deuterated L-tyrosine and its downstream metabolites can be monitored over time in various biological fluids and tissues. This allows for the determination of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of NALT.
Diagram 3: Metabolic Fate of N-Acetyl-L-tyrosine-d3
Caption: Metabolic conversion of N-Acetyl-L-tyrosine-d3 to deuterated catecholamines.
Signaling Pathways
Recent research has indicated that N-Acetyl-L-tyrosine can act as an endogenous regulator of the mitochondrial stress response. It has been shown to induce low levels of reactive oxygen species (ROS) by transiently perturbing the mitochondrial membrane potential. This mild oxidative stress can trigger a retrograde signaling cascade that activates the FoxO (Forkhead box protein O) and Keap1 (Kelch-like ECH-associated protein 1) pathways.[5][10] The activation of these pathways leads to the enhanced expression of antioxidant enzymes, thereby conferring cytoprotective and anti-stress effects. While these studies have been conducted with the non-labeled compound, N-Acetyl-L-tyrosine-d3 could be a valuable tool to further elucidate the specific metabolic fluxes and downstream effects within these pathways.
Diagram 4: NALT-mediated Activation of Cytoprotective Pathways
Caption: Signaling cascade initiated by N-Acetyl-L-tyrosine.
Conclusion
N-Acetyl-L-tyrosine-d3 is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its utility as a stable isotope-labeled internal standard enables highly accurate and precise quantification of N-Acetyl-L-tyrosine and L-tyrosine in complex biological samples. Furthermore, its application in metabolic tracing studies provides a means to investigate the pharmacokinetics and metabolic fate of this important L-tyrosine precursor. As research into the therapeutic potential of N-Acetyl-L-tyrosine continues to grow, the role of its deuterated analog in elucidating its mechanisms of action and ensuring analytical rigor will become increasingly critical.
References
- 1. scientificlabs.ie [scientificlabs.ie]
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- 4. N-Acetyl L-Thyroxine-d3 | LGC Standards [lgcstandards.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. N-Acetyl-L-tyrosine synthesis - chemicalbook [chemicalbook.com]
- 8. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. medchemexpress.com [medchemexpress.com]
